2-{[(tert-butoxy)carbonyl]amino}-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. They are often investigated for their potential therapeutic uses, ranging from anti-inflammatory to anti-cancer properties. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid typically involves multiple steps. A common route begins with the formation of the pyrazole ring, followed by the introduction of the ethyl group at the 1-position. This is achieved through nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions. The amino group is introduced through amination reactions, and the carboxylic acid functionality is incorporated via carboxylation. The final step involves the protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods: : Industrial production of this compound may involve scaling up the synthetic route while optimizing reaction conditions to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis, and purification systems to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form different functionalized derivatives, such as aldehydes or ketones.
Reduction: : Reduction reactions can convert certain functional groups within the molecule, possibly turning carbonyl groups into alcohols.
Substitution: : Nucleophilic substitution reactions can introduce various substituents into the molecule, potentially modifying its biological activity.
Esterification and Amidation: : These reactions can form esters or amides by reacting with acids or amines, respectively.
Common Reagents and Conditions: : Reagents such as tert-butoxycarbonyl chloride, transition metal catalysts (e.g., palladium on carbon), and nucleophiles (e.g., sodium amide) are often used. Typical conditions may include solvents like dichloromethane, heating under reflux, and inert atmospheres to prevent unwanted side reactions.
Major Products: : The major products formed depend on the type of reaction conducted. For example, oxidation might yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Esterification would yield esters, and amidation would produce amides.
Scientific Research Applications
Chemistry: : This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its derivatives are valuable intermediates in the development of new drugs and materials.
Biology: : In biological research, 2-{[(tert-butoxy)carbonyl]amino}-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid is studied for its potential effects on various biological pathways. It is particularly interesting for its interactions with enzymes and receptors involved in inflammation and cell proliferation.
Medicine: : The compound's derivatives are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. The presence of the pyrazole ring in its structure is known to contribute to its bioactivity.
Industry: : In the industrial sector, this compound and its derivatives are used in the development of agrochemicals, pharmaceuticals, and dyes. Their structural versatility allows for the design of molecules with specific properties tailored to industrial needs.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with various molecular targets such as enzymes, receptors, and ion channels. The tert-butoxycarbonyl protecting group may be removed under physiological conditions, releasing the active amino acid derivative. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to desired therapeutic effects. The specific pathways involved depend on the biological context in which the compound is used, ranging from inhibition of enzymes to modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
2-(1H-pyrazol-3-yl)acetic acid: : This compound lacks the tert-butoxycarbonyl protecting group, which affects its stability and reactivity.
1-ethyl-1H-pyrazole-5-carboxylic acid: : It differs in the position of the carboxyl group, which influences its chemical behavior and biological activity.
N-(tert-butoxycarbonyl)pyrazol-5-amine: : This compound has a similar Boc protecting group but differs in the structure of the core pyrazole derivative.
Uniqueness: : The presence of both the pyrazole ring and the Boc-protected amino acid in 2-{[(tert-butoxy)carbonyl]amino}-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid provides unique properties that make it valuable in medicinal chemistry. The compound's stability, reactivity, and bioactivity set it apart from other similar compounds.
Understanding the multifaceted roles and applications of this compound can help researchers and chemists leverage its properties for various scientific and industrial applications.
Properties
CAS No. |
2352023-62-0 |
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Molecular Formula |
C12H19N3O4 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H19N3O4/c1-5-15-8(6-7-13-15)9(10(16)17)14-11(18)19-12(2,3)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) |
InChI Key |
INNXZEGGQDFFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C(=O)O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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